

Spectral and Methodological Profile of 1,4-Dibenzylxy-2-nitrobenzene: A Technical Guide

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Compound of Interest

Compound Name: **1,4-Dibenzylxy-2-nitrobenzene**

Cat. No.: **B150728**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data, synthesis, and potential biological relevance of **1,4-Dibenzylxy-2-nitrobenzene**. The information is compiled from publicly available data and extrapolated from analogous compounds to offer a valuable resource for researchers in medicinal chemistry and related fields.

Chemical and Physical Properties

Property	Value
Molecular Formula	C ₂₀ H ₁₇ NO ₄ [1]
Molecular Weight	335.35 g/mol [1]
IUPAC Name	1,4-bis(benzylxy)-2-nitrobenzene [1]
CAS Number	51792-85-9 [1]
Appearance	White to yellow to orange powder/crystal (based on analogous compounds) [2]
Melting Point	72-73 °C (for the analogous 1,4-dimethoxy-2-nitrobenzene) [2] [3]

Spectral Data Analysis

While a complete, experimentally verified dataset for **1,4-Dibenzylxy-2-nitrobenzene** is not readily available in public databases, the following sections provide predicted and comparative spectral data based on known chemical principles and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The expected ¹H NMR spectrum of **1,4-Dibenzylxy-2-nitrobenzene** in CDCl₃ would feature distinct signals for the aromatic protons of the central ring, the benzylic protons, and the protons of the benzyl groups. The electron-withdrawing nitro group significantly deshields adjacent protons.

Chemical Shift (ppm)	Multiplicity	Assignment
~7.5 - 7.3	m	Aromatic protons of benzyl groups
~7.2 - 7.0	m	Aromatic protons of the central benzene ring
~5.1	s	Benzylic (-CH ₂ -) protons

Note: The exact chemical shifts and coupling constants for the aromatic protons on the central ring would require experimental determination. For comparison, the aromatic protons of 1,4-dimethoxy-2-nitrobenzene appear between 7.05 and 7.38 ppm.[4][5]

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to show signals for the carbons of the central nitro-substituted benzene ring and the benzyl groups. The carbon attached to the nitro group (ipso-carbon) is typically deshielded.

Chemical Shift (ppm)	Assignment
~150 - 140	Aromatic carbons of the central ring attached to oxygen and the nitro group
~136	Aromatic ipso-carbons of the benzyl groups
~129 - 127	Aromatic carbons of the benzyl groups
~120 - 110	Aromatic carbons of the central ring
~71	Benzylidic (-CH ₂ -) carbons

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorptions corresponding to the nitro group, as well as vibrations from the aromatic rings and ether linkages.

Wavenumber (cm ⁻¹)	Assignment
~1530 - 1500	Asymmetric NO ₂ stretch
~1350 - 1330	Symmetric NO ₂ stretch
~3100 - 3000	Aromatic C-H stretch
~1600, ~1500, ~1450	Aromatic C=C stretch
~1250 - 1200	Aryl-O-CH ₂ stretch

Mass Spectrometry (Predicted)

The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak and characteristic fragmentation patterns for nitroaromatic compounds and benzyl ethers.

m/z	Assignment
335	$[M]^+$ (Molecular ion)
289	$[M - NO_2]^+$
108	$[C_7H_8O]^+$ (benzyloxy fragment)
91	$[C_7H_7]^+$ (tropylium ion)

Experimental Protocols

Synthesis of 1,4-Dibenzylbenzene

A plausible synthesis involves a two-step process: the benzylation of hydroquinone followed by nitration.

Step 1: Synthesis of 1,4-Dibenzylbenzene

This procedure is adapted from the synthesis of similar dialkoxybenzenes.[\[6\]](#)

- Materials: Hydroquinone, benzyl chloride, potassium carbonate, and N,N-dimethylformamide (DMF).
- Procedure:
 - To a solution of hydroquinone in DMF, add potassium carbonate.
 - Add benzyl chloride dropwise to the stirred suspension.
 - Heat the reaction mixture and monitor the reaction progress by thin-layer chromatography (TLC).
 - After completion, cool the mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by recrystallization or column chromatography.

Step 2: Nitration of 1,4-Dibenzylxybenzene

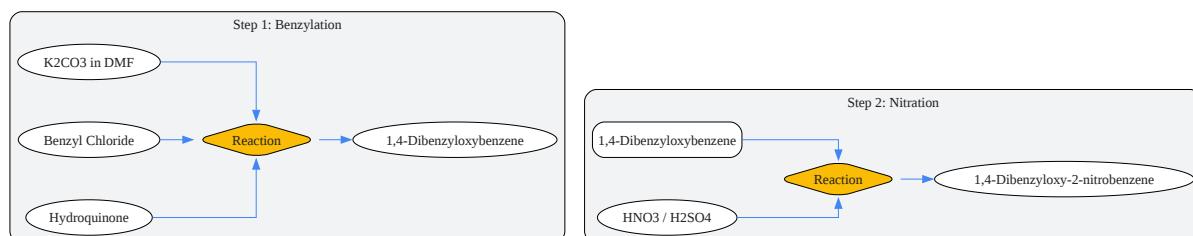
This is a standard electrophilic aromatic substitution reaction.

- Materials: 1,4-Dibenzylxybenzene, nitric acid, and sulfuric acid.
- Procedure:
 - Cool a mixture of concentrated sulfuric acid and nitric acid in an ice bath.
 - Slowly add a solution of 1,4-Dibenzylxybenzene in a suitable solvent to the acid mixture while maintaining a low temperature.
 - After the addition is complete, allow the reaction to stir at a controlled temperature.
 - Monitor the reaction by TLC.
 - Upon completion, carefully pour the reaction mixture onto crushed ice.
 - Collect the precipitated product by filtration, wash with water until neutral, and dry.
 - Recrystallize the crude product from a suitable solvent to obtain pure **1,4-Dibenzylxy-2-nitrobenzene**.

Spectral Data Acquisition

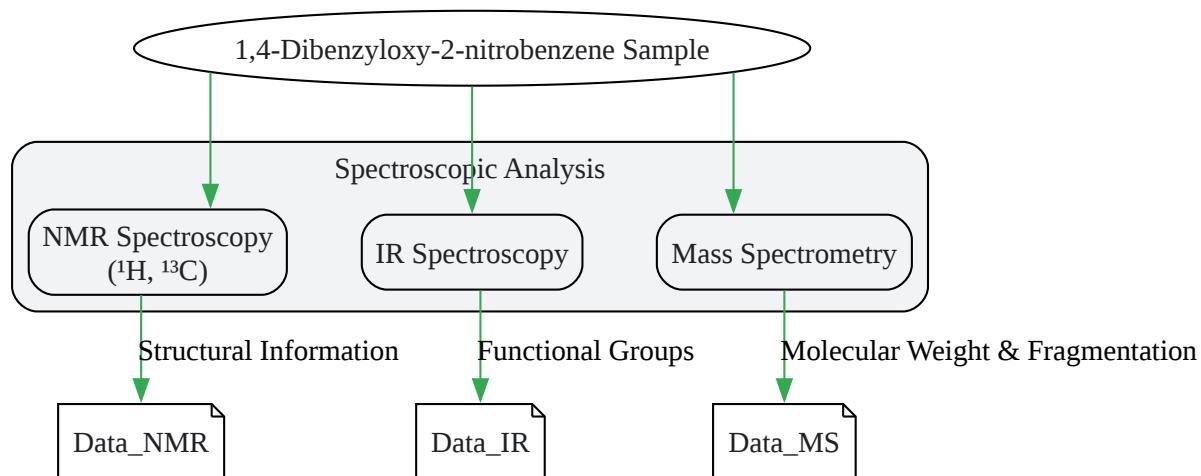
- NMR Spectroscopy: ^1H and ^{13}C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as an internal standard.[4]
- IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.
- Mass Spectrometry: Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source.

Logical and Experimental Workflows



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Caption: Synthetic pathway for **1,4-Dibenzylxy-2-nitrobenzene**.



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